2-Amino-5-(1-ethyl-1h-1,2,4-triazol-5-yl)phenol 2-Amino-5-(1-ethyl-1h-1,2,4-triazol-5-yl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18268597
InChI: InChI=1S/C10H12N4O/c1-2-14-10(12-6-13-14)7-3-4-8(11)9(15)5-7/h3-6,15H,2,11H2,1H3
SMILES:
Molecular Formula: C10H12N4O
Molecular Weight: 204.23 g/mol

2-Amino-5-(1-ethyl-1h-1,2,4-triazol-5-yl)phenol

CAS No.:

Cat. No.: VC18268597

Molecular Formula: C10H12N4O

Molecular Weight: 204.23 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-(1-ethyl-1h-1,2,4-triazol-5-yl)phenol -

Specification

Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
IUPAC Name 2-amino-5-(2-ethyl-1,2,4-triazol-3-yl)phenol
Standard InChI InChI=1S/C10H12N4O/c1-2-14-10(12-6-13-14)7-3-4-8(11)9(15)5-7/h3-6,15H,2,11H2,1H3
Standard InChI Key QMNDDTIAAMXNQK-UHFFFAOYSA-N
Canonical SMILES CCN1C(=NC=N1)C2=CC(=C(C=C2)N)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 2-amino-5-(1-ethyl-1H-1,2,4-triazol-5-yl)phenol is C₁₀H₁₂N₄O, with a molecular weight of 204.23 g/mol . The compound features a phenol core substituted at the 5-position by a 1-ethyl-1H-1,2,4-triazol-5-yl group and at the 2-position by an amino group.

Structural Descriptors

  • SMILES Notation: CCC1=NC(=NN1)C2=CC(=C(C=C2)O)N

  • InChIKey: WFZFWLQIDOKICB-UHFFFAOYSA-N

  • IUPAC Name: 2-amino-4-(5-ethyl-1H-1,2,4-triazol-3-yl)phenol (Note: Positional isomerism in triazole numbering may lead to alternative nomenclature) .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₂N₄O
Molecular Weight (g/mol)204.23
Hydrogen Bond Donors3 (2 × NH, 1 × OH)
Hydrogen Bond Acceptors4 (3 × N, 1 × O)

Synthesis and Reactivity

Example Pathway (Inferred):

  • Formation of 1-Ethyl-1H-1,2,4-Triazole: Ethylhydrazine reacts with cyanamide to yield 1-ethyl-1H-1,2,4-triazole.

  • Coupling to Phenol Derivative: Suzuki-Miyaura coupling links the triazole to a brominated 2-aminophenol scaffold.

Reactivity Profile

  • Amino Group: Participates in acylation, Schiff base formation, and coordination chemistry.

  • Phenolic OH: Susceptible to alkylation, sulfonation, and oxidation.

  • Triazole Ring: Engages in electrophilic substitution at N-1 or C-3 positions .

Physicochemical Properties

Spectral Data

  • ¹H NMR: Expected signals include:

    • δ 1.45 ppm (t, 3H, CH₂CH₃),

    • δ 4.32 ppm (q, 2H, CH₂CH₃),

    • δ 6.70–7.20 ppm (aromatic protons),

    • δ 5.10 ppm (s, 2H, NH₂) .

  • IR Spectroscopy: Peaks at ~3400 cm⁻¹ (O-H/N-H stretch), 1600 cm⁻¹ (C=N triazole), and 1250 cm⁻¹ (C-O phenol) .

Crystallography

No single-crystal data exists for this compound, but related structures (e.g., pyrazolin-N-thioamides) exhibit planar triazole rings with dihedral angles of 78–87° relative to adjacent aromatic systems .

Compound ClassActivityMechanismSource
2-Amino-1,3,4-thiadiazoleAntitrypanosomalDNA intercalation
Triazole-pyrazole hybridsCytostaticCell cycle arrest

Material Science

  • Coordination Polymers: Phenolic OH and triazole N atoms facilitate metal-ligand bonding, useful in catalysis .

  • Fluorescent Probes: Conjugated π-systems enable applications in sensing .

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